molecular formula C17H17IN2O3 B11551612 2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide

Cat. No.: B11551612
M. Wt: 424.23 g/mol
InChI Key: NITVMSCOAHIEHP-DJKKODMXSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. Hydrazides are characterized by the presence of the functional group R−NR1−NR2R3, where R is typically an acyl, sulfonyl, or phosphoryl group

Preparation Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide typically involves the reaction of 2-(3,4-dimethylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-hydroxy-5-iodobenzaldehyde under reflux conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Chemical Reactions Analysis

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. It can also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide include other hydrazides such as acetohydrazide and sulfonyl hydrazides. These compounds share similar structural features but differ in their functional groups and specific applications.

Properties

Molecular Formula

C17H17IN2O3

Molecular Weight

424.23 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17IN2O3/c1-11-3-5-15(7-12(11)2)23-10-17(22)20-19-9-13-8-14(18)4-6-16(13)21/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+

InChI Key

NITVMSCOAHIEHP-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)I)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)I)O)C

Origin of Product

United States

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